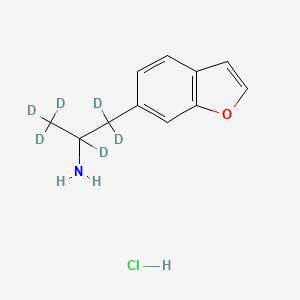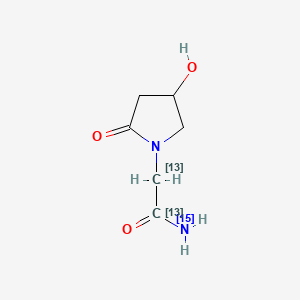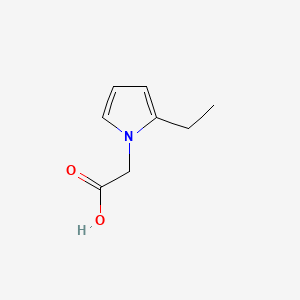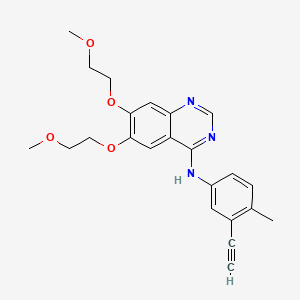
1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a deuterated analog of the drug known as 6-APB, which is a psychoactive substance with stimulant and entactogenic effects. However,
Mécanisme D'action
The exact mechanism of action of 1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride is not fully understood. However, it is believed to act as a serotonin and dopamine releaser, similar to other psychoactive substances such as MDMA. This results in increased levels of these neurotransmitters in the brain, leading to the observed effects on mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride has a number of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. It also has effects on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. Additionally, it has been shown to have effects on heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride in lab experiments is its deuterated nature. This can be useful in certain types of experiments, such as those involving NMR spectroscopy, where deuterated compounds can provide better resolution and sensitivity. However, one limitation is the limited availability of the compound, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several potential future directions for research involving 1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride. One area of interest is its potential as a treatment for depression and anxiety disorders in humans. Additionally, further research is needed to fully understand its mechanism of action and the extent of its effects on neurotransmitter systems and the HPA axis. Finally, there is potential for the development of new deuterated analogs of other psychoactive substances, which could provide new insights into the mechanisms of these compounds and their potential therapeutic properties.
Méthodes De Synthèse
The synthesis of 1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride involves the deuteration of the corresponding non-deuterated compound, 6-APB. This process can be achieved using deuterated reagents and solvents, such as deuterated methanol or deuterated acetic acid. The resulting compound is then purified using various methods, including column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride has been studied for its potential therapeutic properties in various fields of research. One area of interest is its potential as a treatment for depression and anxiety disorders. Studies have shown that 6-APB, the non-deuterated analog of 1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride, has antidepressant and anxiolytic effects in animal models.
Propriétés
IUPAC Name |
1-(1-benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9;/h2-5,7-8H,6,12H2,1H3;1H/i1D3,6D2,8D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEWOTOLPKNSPE-WHYQSJAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)C=CO2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC2=C(C=C1)C=CO2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858017 |
Source


|
| Record name | 1-(1-Benzofuran-6-yl)(~2~H_6_)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346600-35-8 |
Source


|
| Record name | 1-(1-Benzofuran-6-yl)(~2~H_6_)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-[5-13C]Sorbose](/img/structure/B583974.png)
![Pyrido[3,2-e][1,2,4]triazin-5(8H)-one](/img/structure/B583975.png)









![D-[2-13C]tagatose](/img/structure/B583995.png)
